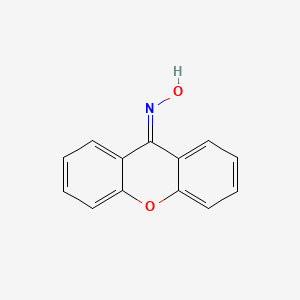

Xanthone oxime

Description

Contextualization of Xanthone (B1684191) Derivatives in Chemical and Biological Sciences

Xanthones, formally known as 9H-xanthen-9-ones, constitute a significant class of oxygenated heterocycles characterized by their distinctive tricyclic dibenzo-γ-pyrone scaffold. benthamdirect.comresearchgate.netmdpi.com These compounds are widely distributed in nature, occurring as secondary metabolites in various higher plants, including species from the Bonnetiaceae, Clusiaceae, and Podostemaceae families, as well as in certain genera like Iris and Garcinia mangostana, and also in microorganisms. mdpi.comwikipedia.orgresearchgate.netresearchgate.net

The broad and profound biological activities exhibited by both natural and synthetic xanthone derivatives have established their importance in medicinal chemistry. benthamdirect.comresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov Their pharmacological profiles are remarkably diverse, encompassing anticancer, antimalarial, antimicrobial, anti-HIV, anticonvulsant, anticholinesterase, antioxidant, anti-inflammatory, and antidiabetic effects. mdpi.comresearchgate.netresearchgate.netnih.gov Furthermore, xanthones are known to act as inhibitors of various enzymes, such as α-glycosidase, topoisomerase, protein kinase, and aromatase. nih.gov The specific biological activity of a xanthone derivative is highly influenced by the nature and positional arrangement of its substituents on the core tricyclic structure. benthamdirect.comresearchgate.netresearchgate.netresearchgate.net

Significance of Oxime Functionality in Organic Chemistry and its Relevance to Xanthone Scaffolds

The oxime functional group, defined by the general formula RR'C=N-OH, holds a pivotal position in organic chemistry. rsc.orgtaylorandfrancis.comresearchgate.net Its utility in chemical synthesis dates back to its discovery by German chemist Victor Meyer in the 19th century. numberanalytics.com Oximes serve as versatile synthetic building blocks and crucial intermediates in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and other complex molecules. taylorandfrancis.comresearchgate.netnumberanalytics.com They are valuable precursors for the formation of various other functional groups, such as amines, nitriles, nitrile oxides, and amides. taylorandfrancis.com

Structurally, oximes possess dual nucleophilic sites at both the oxygen and nitrogen atoms, alongside an ambiphilic carbon center, which collectively contribute to their extensive and diverse reactivity. nsf.gov Compared to imines, oximes exhibit enhanced stability, particularly a greater resistance to hydrolysis. nsf.gov The strategic incorporation of the oxime functionality into the xanthone scaffold, as seen in xanthone oxime, results in a hybrid compound that merges the inherent biological potential of the xanthone nucleus with the distinct chemical properties and synthetic versatility of the oxime group. nih.govontosight.ai This combination is a key focus in academic research for the rational design and development of novel compounds with tailored or enhanced biological activities. researchgate.netnih.gov

Research Trajectory of this compound: Historical Perspectives and Emerging Scholarly Interests

The broader class of xanthone derivatives has a long history of extensive research, with xanthone itself being recognized for its applications as an insecticide and in various chemical preparations since 1939. benthamdirect.comresearchgate.netwikipedia.org Early investigations primarily focused on the isolation and characterization of natural xanthones and the exploration of their general biological properties. benthamdirect.comresearchgate.netmdpi.com

This compound, as a specific compound, has more recently become a subject of focused academic chemical research. A significant aspect of this research has been the development of efficient synthetic methodologies, particularly those that overcome the challenges associated with conventional condensation reactions of corresponding ketones with hydroxylamine (B1172632). researchgate.net For instance, a method involving the nitrosation of the dibenzylic position using a combination of tert-butyl nitrite (B80452) and potassium hexamethyldisilazide has been successfully employed for the synthesis of this compound. researchgate.net

Current scholarly interests in this compound are driven by its unique structural attributes. Research has specifically explored its potential biological activities, including demonstrated cytotoxic activity against certain cancer cell lines, as well as its investigated antioxidant and anti-inflammatory properties. ontosight.ai Beyond direct biological evaluation, the reactivity of the oxime group, including its participation in photocatalysis and transition metal-mediated reactions, positions this compound as a promising starting material. nsf.gov This allows for the synthesis of diverse nitrogen-containing heterocycles, amino alcohols, and amines, thereby contributing to the advancement of new synthetic methodologies and the construction of complex molecular architectures. nsf.gov Ongoing research endeavors aim to elucidate the precise mechanisms of action of this compound and to explore its full therapeutic potential, while also expanding the library of xanthone-based compounds with precisely engineered functionalities. ontosight.ainih.gov

Detailed Research Findings

Research into this compound has primarily focused on its synthesis and preliminary biological evaluations. The compound's properties are influenced by its molecular structure, as detailed in Table 1.

Table 1: Key Chemical Properties of this compound and Xanthone

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | CAS Number |

| This compound | C₁₃H₉NO₂ nih.gov | 211.22 nih.gov | 252030 nih.gov | 5934-37-2 nih.gov |

| Xanthone | C₁₃H₈O₂ wikipedia.org | 196.205 wikipedia.org | 7020 wikipedia.org | 90-47-1 wikipedia.org |

Synthesis Methods: The synthesis of this compound, particularly from its corresponding ketone, can be challenging via conventional dehydrative condensation with hydroxylamine. researchgate.net A notable advancement in its synthesis involves the nitrosation of the dibenzylic position. This method utilizes a combination of tert-butyl nitrite and potassium hexamethyldisilazide, proving effective for forming this compound and related compounds that are otherwise difficult to obtain. researchgate.net Another reported method involves the condensation of a carbaldehydic xanthone with hydroxylamine hydrochloride in pyridine, yielding the aldoxime. nih.gov However, this approach can sometimes result in moderate yields due to purification complexities. nih.gov

Biological Activities: Preliminary research findings on this compound indicate its potential in biological applications:

Cytotoxic Activity: this compound has demonstrated cytotoxic activity against certain cancer cell lines. ontosight.ai

Antioxidant and Anti-inflammatory Properties: Investigations have also explored its potential as an antioxidant and anti-inflammatory agent. ontosight.ai

Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound. ontosight.ai

Table 2: Reported Biological Activities/Research Findings of this compound

| Activity Type | Specific Finding | Source |

| Cytotoxic | Exhibited activity against certain cancer cell lines. | ontosight.ai |

| Antioxidant | Investigated for potential properties. | ontosight.ai |

| Anti-inflammatory | Investigated for potential properties. | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5934-37-2 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

N-xanthen-9-ylidenehydroxylamine |

InChI |

InChI=1S/C13H9NO2/c15-14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8,15H |

InChI Key |

QQUJLONUYMSZIJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NO)C3=CC=CC=C3O2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO)C3=CC=CC=C3O2 |

Appearance |

Solid powder |

Other CAS No. |

5934-37-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xanthone oxime; NSC-73162; NSC 73162; NSC73162. |

Origin of Product |

United States |

Synthetic Methodologies for Xanthone Oxime and Its Precursors

Direct Formation of Xanthone (B1684191) Oxime

Nitrosation Strategies for Xanthone Oxime Synthesis

Nitrosation reactions offer a direct route to oxime formation, particularly effective for compounds that are challenging to synthesize via conventional methods.

A notable strategy for the synthesis of this compound, along with other similar compounds like thioxanthone, acridone, and anthrone (B1665570) oximes, involves the nitrosation of the dibenzylic position using a combination of tert-butyl nitrite (B80452) and potassium hexamethyldisilazide (KHMDS). researchgate.net This system proves effective for these syntheses, which are often difficult to achieve through conventional dehydrative condensation reactions with hydroxylamine (B1172632). researchgate.net

Potassium hexamethyldisilazide (KHMDS) is recognized as a strong, non-nucleophilic, and sterically hindered base. lookchem.comglindiachemicals.com It is commonly utilized in organic synthesis and is typically supplied as a solution in various organic solvents, such as tetrahydrofuran (B95107) (THF) or toluene. glindiachemicals.com Tert-butyl nitrite, an organic compound with the formula (CH₃)₃CONO, serves as a key reagent in organic synthesis, particularly in nitrosation reactions. wikipedia.org

Direct oxime formation from ketones, especially aryl ketones, can present significant challenges. nih.gov Traditional methods like dehydrative condensation with hydroxylamine often prove difficult for synthesizing this compound from its corresponding ketone precursor. researchgate.net A major hurdle lies in the stability of oximes, which can be susceptible to degradation under acidic conditions. rsc.org

Furthermore, in the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate is typically the rate-determining step in oxime formation. nih.gov To address these limitations, research efforts have focused on developing more efficient catalysts and designing faster-reacting substrates. nih.gov Recent advancements include the electrosynthesis of oximes from nitrites and aldehydes/ketones in acidic electrolytes. This innovative approach, employing Zn-based catalysts, has demonstrated high yields and selectivity for various aldehydes and ketones, showcasing the potential for improved direct oxime formation. rsc.org

Emerging and Sustainable Synthetic Approaches Relevant to this compound

Beyond direct oxime formation, the broader field of xanthone synthesis has seen the emergence of more sustainable and efficient methodologies, which are relevant to the preparation of this compound precursors and other xanthone derivatives.

Metal-free photocatalytic oxidation represents a green chemistry approach for synthesizing xanthones. This method involves the oxidation of 9H-xanthenes to their corresponding xanthones using molecular oxygen as the oxidant under visible blue light irradiation. researchgate.netmdpi.comua.es Riboflavin tetraacetate has been successfully employed as a metal-free photocatalyst in this process, yielding high or quantitative amounts of xanthones. researchgate.netmdpi.comua.esmdpi.comtdtu.edu.vn This methodology offers significant environmental advantages by avoiding the use of metal-containing catalysts or harsh chemical oxidants and typically operates under neutral conditions. mdpi.com

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique in the preparation of xanthone derivatives due to its ability to significantly reduce reaction times and enhance product yields and selectivity. mdpi.comcore.ac.ukrsc.orgresearchgate.net For instance, the MAOS synthesis of xanthone derivatives from salicylic (B10762653) acid with various phenols, such as resorcinol, pyrogallol, cresol, and phloroglucinol, has been reported to achieve yields ranging from 72% to 98% within a mere 5 minutes. mdpi.comresearchgate.net The integration of MAOS with heterogeneous catalysis has further optimized the synthesis of certain xanthone derivatives, such as dihydropyranoxanthones, leading to improved yields and reduced reaction durations. core.ac.ukcuni.cz

Table 1: Examples of Microwave-Assisted Synthesis of Xanthone Derivatives

| Starting Materials | Phenol Component | Yield Range (%) | Reaction Time (minutes) | Reference |

| Salicylic acid | Resorcinol | 72–98 | 5 | mdpi.comresearchgate.net |

| Salicylic acid | Pyrogallol | 72–98 | 5 | mdpi.comresearchgate.net |

| Salicylic acid | Cresol | 72–98 | 5 | mdpi.comresearchgate.net |

| Salicylic acid | Phloroglucinol | 72–98 | 5 | mdpi.comresearchgate.net |

| Dihydropyranoxanthones precursors | N/A (Heterogeneous Cat.) | Improved Yields | Decreased Time | core.ac.ukcuni.cz |

The incorporation of heterogeneous catalysis into xanthone synthesis represents a significant step towards more sustainable chemical processes. mdpi.comcore.ac.ukconicet.gov.arresearchgate.netresearchgate.net Heterogeneous catalysts offer several advantages, including faster reaction rates, higher product yields, enhanced selectivity, and the crucial benefit of high reusability and minimal waste generation. mdpi.comconicet.gov.arresearchgate.netresearchgate.net These catalysts also facilitate easier product separation and purification. chemmethod.com

Comparative analyses using green chemistry metrics such as Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), E-factor, and Turnover Number (TON) consistently highlight the superior performance of heterogeneous catalysts. conicet.gov.arresearchgate.netresearchgate.net An example includes the use of copper immobilized on amine-modified NaY zeolite as a nanocatalyst for xanthene synthesis, demonstrating improved catalytic performance. chemmethod.com The focus on utilizing greener solvents further enhances the environmental profile of these catalytic approaches. conicet.gov.arresearchgate.net The robust nature and economic viability of heterogeneous catalysts make them particularly suitable for large-scale production of xanthones. conicet.gov.arresearchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Xanthone Oxime Transformations

Radical Chemistry of Oximes and Iminoxyl Radicals

Iminoxyl radicals, also known as oxime radicals, are transient, electron-deficient N-oxyl radicals that play a crucial role as intermediates in various organic transformations. Their unique structural features, where the N–O• fragment is connected to an organic moiety by a double bond, distinguish them from other N-oxyl radicals. nih.govresearchgate.net

Generation and Characterization of Iminoxyl Radicals from Aromatic Ketoximes, Including Xanthone (B1684191) Oxime

Iminoxyl radicals were first identified in 1964 as short-lived intermediates derived from the oximes of both aromatic and aliphatic ketones and aldehydes. nih.govd-nb.info Their generation can be achieved through various oxidative methods. Common oxidants include strong single-electron oxidants such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), iron(III) perchlorate (B79767) (Fe(ClO4)3), copper(II) perchlorate (Cu(ClO4)2), lead(IV) acetate (B1210297) (Pb(OAc)4), lead(IV) oxide (PbO2), manganese(III) acetate (Mn(OAc)3), potassium permanganate (B83412) (KMnO4), silver(I) oxide (Ag2O), and silver(II) oxide (AgO). nih.govd-nb.info Metal-free oxidants like iodobenzene (B50100) diacetate (PhI(OAc)2), di-tert-butyl peroxide (t-BuOOt-Bu), or quinones under UV irradiation can also facilitate their formation. d-nb.info Anodic oxidation is another reported method. d-nb.info

Photooxidation of ketoximes can lead to the formation of oxime radical cations, which are highly acidic and can deprotonate to yield iminoxyl radicals. acs.org Alternatively, hydrogen atom transfer (HAT) pathways can also result in the generation of iminoxyl radicals, particularly for oximes with higher oxidation potentials. acs.org

Characterization of these elusive species primarily relies on Electron Paramagnetic Resonance (EPR) spectroscopy. Iminoxyl radicals exhibit characteristic 14N hyperfine splitting constants (aN ≈ 28–33 G), which are distinct from other N-oxyl radicals, making EPR a convenient and often sole method for their identification due to their low stability and concentration in reaction systems. nih.govox.ac.uk Infrared (IR) spectroscopy can also provide evidence for their formation, indicated by the absence of the O–H stretching vibration characteristic of the parent oximes and the appearance of a new intense band corresponding to the asymmetric vibrations of the C=N–O• fragment (e.g., 1550 cm−1 for the diacetyliminoxyl radical). d-nb.info Density Functional Theory (DFT) computations further aid in elucidating the structures and dynamics of these transient intermediates. nih.govresearchgate.net

Specifically, xanthone oxime has been investigated in the context of lead tetraacetate oxidations, where the involvement of iminoxyl radicals in the reaction mechanisms has been postulated. cdnsciencepub.com

Homolytic Cleavage Reactions of Oxime Esters

Oxime derivatives, including oxime esters and oxime ethers, serve as important precursors for radical generation due to the presence of weak N–O bonds. nih.govmdpi.com These bonds undergo homolytic scission upon appropriate thermal or photochemical stimulation, leading to the initial release of a pair of N- and O-centered radicals. nih.govmdpi.com

In the case of oxime esters, homolysis of their N–O bonds yields an iminyl radical and an acyloxyl-type radical. nih.govmdpi.comacs.org Most acyloxyl radicals are highly unstable and rapidly undergo decarboxylation, thereby releasing carbon-centered radicals. nih.gov This makes oxime esters particularly effective sources for generating various carbon-centered and nitrogen-centered species. nih.gov

Recent advancements include photoredox catalytic methods, which effectively induce the homolytic N–O bond cleavage of oxime esters, often via energy transfer (EnT) pathways. nih.govacs.orgrsc.org This process can produce acyloxy and iminyl radicals, which then participate in subsequent radical–radical cross-coupling reactions to form valuable imines. acs.org This approach represents a significant development for overcoming limitations in atom economy associated with other photoredox pathways and broadens the scope for C–N and C–C bond formations. acs.orgrsc.org

Role of Iminoxyl Radicals in Oxidative Processes

Iminoxyl radicals, as reactive electron-deficient N-oxyl radicals, are increasingly recognized for their utility in the oxidative functionalization of organic substrates. researchgate.netresearchgate.net Their reactivity extends to selective C–H bond cleavage and radical addition to C=C bonds. researchgate.netresearchgate.net

A significant application of iminoxyl radicals is their involvement in intramolecular oxidative cyclization processes. These reactions can lead to the formation of various heterocyclic compounds, including isoxazolines, isoxazoles, and cyclic nitrones. nih.govresearchgate.netbeilstein-journals.org Depending on their ability to act as O- or N-radicals, iminoxyl radicals can facilitate the formation of either C–O or C–N bonds during these cyclizations. beilstein-journals.org

Rearrangement Reactions Involving this compound

Rearrangement reactions of oximes are fundamental transformations in organic chemistry, leading to a variety of nitrogen-containing compounds. Two prominent types include the Beckmann rearrangement and various reductive rearrangements.

Beckmann Rearrangement Pathways of Oximes

The Beckmann rearrangement, named after Ernst Otto Beckmann, is a well-established acid-catalyzed (or occasionally base-catalyzed) isomerization of an oxime functional group into substituted amides. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.combyjus.comnumberanalytics.comechemi.com For cyclic oximes, this rearrangement yields lactams. wikipedia.orgechemi.com

Mechanism: The generally accepted mechanism for the Beckmann rearrangement typically initiates with the activation of the oxime hydroxyl group, often through protonation, to convert it into a good leaving group (water). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.combyjus.com The pivotal step involves the concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group (the activated hydroxyl) to the nitrogen atom. wikipedia.orgorganic-chemistry.orgbyjus.com This migration occurs simultaneously with the expulsion of the leaving group, leading to the formation of a nitrilium ion intermediate (sometimes referred to as an iminium ion). wikipedia.orgmasterorganicchemistry.comnumberanalytics.com Subsequently, the electrophilic carbon atom of the nitrilium ion is attacked by a nucleophile, typically water. wikipedia.orgmasterorganicchemistry.combyjus.com This is followed by deprotonation and tautomerization to afford the final amide product. wikipedia.orgmasterorganicchemistry.combyjus.com

Stereospecificity and Catalysis: The Beckmann rearrangement is known to be stereospecific for ketoximes, with the migrating group invariably being the one anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.orgorgsyn.org A wide range of catalysts can promote this rearrangement, including strong Brønsted acids like sulfuric acid, polyphosphoric acid, hydrochloric acid, and acetic acid. wikipedia.orgorganic-chemistry.org Lewis acids and other reagents such as tosyl chloride, thionyl chloride, phosphorus pentachloride, phosphorus pentoxide, and trimethylsilyl (B98337) iodide have also been successfully employed. wikipedia.orgorganic-chemistry.org

Competing Reactions: A notable competing reaction is the Beckmann fragmentation, which becomes a viable pathway when the group α to the oxime is capable of stabilizing a carbocation. wikipedia.orgechemi.com This fragmentation typically yields a nitrile and a carbocation, which can then be intercepted to form various products. wikipedia.orgechemi.com

While general principles apply, specific details for this compound's Beckmann rearrangement are not extensively detailed in the provided sources. However, attempted Beckmann rearrangements of related aromatic oximes, such as certain indanone oximes, have been reported to yield unexpected products under conventional conditions, highlighting the potential for complex reactivity in these systems. researchgate.net

Reductive Rearrangements of Oximes and Oxime Ethers with Organoaluminum and Hydrosilane Reagents

Reductive rearrangements of oximes and their ether derivatives represent an important class of reactions for the synthesis of secondary amines, often accompanied by ring enlargement in the case of cyclic substrates. rsc.orgresearchgate.netresearchgate.netchemrxiv.orgrsc.org

Organoaluminum Reagents: Diisobutylaluminum hydride (DIBAL-H) is a widely utilized organoaluminum reagent for promoting the reductive ring expansion of cyclic ketoximes. orgsyn.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net This methodology provides a general route to α-alkylated, cyclic, secondary amines. orgsyn.org The mechanism of these DIBAL-H-mediated rearrangements can differ from that of the classical Beckmann rearrangement. orgsyn.orgresearchgate.net Organoaluminum compounds are characterized by their ambiphilic nature, allowing them to both induce the rearrangement of oxime derivatives and subsequently capture the intermediary imino carbocation with an alkyl group originally attached to the aluminum. orgsyn.org Oxime sulfonates are frequently preferred as starting materials in these reactions due to their ease of preparation, crystalline properties, and sufficient reactivity to initiate the rearrangement with organoaluminum reagents. orgsyn.org

Hydrosilane Reagents: The strong boron Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has been identified as a catalyst for the mild reductive rearrangement of oximes and their ether derivatives using hydrosilanes (e.g., phenylsilane, PhSiH3) as reducing agents at room temperature. rsc.orgresearchgate.netresearchgate.netchemrxiv.orgrsc.org This method generally yields secondary amine products in good yields. rsc.orgresearchgate.netrsc.org Mechanistic investigations, including DFT computational analyses, suggest the involvement of multiple energetically accessible pathways. These pathways may proceed through the intermediacy of a common N,O-bissilylated hydroxylamine (B1172632), leading to an iminium ion via ring-expanding rearrangement. rsc.orgresearchgate.net Alternatively, a pathway resembling the Beckmann rearrangement has been proposed, where an O-silylated oxime converts into a nitrilium ion. rsc.orgresearchgate.net Notably, the configuration (E/Z) of the starting oxime typically does not influence the reaction outcome. researchgate.net Hydrosilanes can also function as irreversible dehydrating agents in one-pot reductive Beckmann rearrangements, contributing to the efficiency of these transformations. chemrxiv.org

Oxidative Transformations of this compound

The oxidation of oximes, including this compound, can lead to various products depending on the oxidizing agent and reaction conditions. These transformations often involve complex mechanistic pathways, including radical intermediates.

Lead Tetraacetate and Related Oxidations of Ketoximes

Lead tetraacetate (LTA) is a well-established reagent for the oxidation of ketoximes. Studies have specifically investigated the LTA oxidation of model oximes, including this compound, benzil (B1666583) anti-monoxime, and indanone oxime cdnsciencepub.com.

The oxidation of ketoximes with lead tetraacetate in solvents like methylene (B1212753) chloride is typically complete with a half-mole equivalent of LTA cdnsciencepub.com. This reaction is notably insensitive to the presence of molecular oxygen cdnsciencepub.com. The primary products observed from these oxidations are the parent ketone and ketazine monoxides cdnsciencepub.com. For bis-arylketoximes, the oxidation by LTA leads to the formation of iminoxyl radicals, which exhibit considerable stability cdnsciencepub.comrsc.org. These iminoxyl radicals are characterized as σ-type radicals rsc.org.

A concerted mechanism has been suggested for the oxidation of oximes by LTA, potentially involving an intermediate that can lead to iminoxy and nitroxide radicals niscpr.res.in. While iminoxy radicals are often the major species, nitroxide radicals can also be formed, particularly in the absence of alkyl substituents niscpr.res.in.

For sterically hindered alicyclic ketoximes, LTA oxidation in acetic acid can induce C-C bond fission, yielding acetyl hydroxamates cdnsciencepub.com. In some cases, nitrile oxides are formed as intermediates, which can be trapped via 1,3-dipolar cycloaddition reactions cdnsciencepub.com.

The following table summarizes typical products observed from the lead tetraacetate oxidation of various ketoximes, including this compound:

| Ketoxime | Oxidizing Agent | Solvent | Primary Products | Key Intermediates | Reference |

| This compound | Lead Tetraacetate | Methylene Chloride | Parent Ketone, Ketazine Monoxides | Iminoxyl radicals | cdnsciencepub.com |

| Fluorenone oxime | Lead Tetraacetate | Methylene Chloride | Parent Ketone, Ketazine Monoxides | Iminoxyl radicals | cdnsciencepub.com |

| Benzophenone (B1666685) oxime | Lead Tetraacetate | Methylene Chloride | Parent Ketone, Ketazine Monoxides | Iminoxyl radicals | cdnsciencepub.com |

| Alicyclic Ketoximes | Lead Tetraacetate | Acetic Acid | Acetyl Hydroxamates, Nitrile Oxides (hindered) | Nitrile oxides | cdnsciencepub.com |

Participation of Oxygen and Nitrogen Dioxide in Oxidation Mechanisms

Oxygen and nitrogen dioxide play significant roles in the oxidative transformations of oximes, sometimes leading to similar products as LTA oxidation, but through distinct mechanisms. Side reactions involving nitric oxide, oxygen, and nitrogen dioxide have been observed in the context of ketoxime oxidations cdnsciencepub.com. For instance, LTA oxidations of fluorenone oxime and benzophenone oxime in glacial acetic acid yielded products that could also be independently formed by analogous reactions with molecular oxygen and nitrogen dioxide cdnsciencepub.com.

Participation of Oxygen: Molecular oxygen can be involved in the enzymatic and non-enzymatic oxidation of oximes. For example, cytochrome P450 (CYP450) enzymes can oxidize oximes in the presence of NADPH and molecular oxygen (O2), leading to the release of nitric oxide (NO) and related aerobic products such as nitrite (B80452) (NO2-) and nitrate (NO3-) nih.gov. The mechanism proposed for this enzymatic oxidation involves the formation of a superoxide (B77818) radical anion (O2•−) nih.gov. In these processes, ketones are often the major products nih.gov.

Bioinspired studies have shown that heme peroxo intermediates can facilitate the O2-dependent oxidation of oximes, converting them into ketones and nitroxyl (B88944) anions (HNO) or nitric oxide (NO) nih.govnih.gov. This pathway is characterized by a rate-limiting step driven by the nucleophilicity of the heme peroxo moiety nih.gov.

Participation of Nitrogen Dioxide: Nitrogen dioxide (NO2) is a potent oxidant capable of regenerating carbonyl compounds from oximes sciforum.net. Gaseous nitrogen dioxide has been demonstrated as a highly efficient reagent for the oxidative deprotection of oximes, including ketoximes like acetophenone (B1666503) oxime, yielding corresponding ketones in high to quantitative yields through a solvent-free method sciforum.net.

Mechanistically, the reaction of oximes with nitrogen dioxide can lead to the generation of stable iminoxyl radicals researchgate.net. Furthermore, nitrogen dioxide can participate in reactions that result in the formation of nitric oxide and nitroso compounds researchgate.net. The autoxidation of certain oximes, such as fluorenone oxime, has been postulated to proceed via a mechanism similar to nitrogen dioxide oxidation, where an iminoxyl radical is initially formed and can react with hydroperoxyl radicals to produce the parent ketone and nitrous acid (HNO2) cdnsciencepub.com. The nitrous acid can then generate nitrogen dioxide, which can further lead to gem-dinitro products cdnsciencepub.com.

Derivatization Strategies and Advanced Analytical Applications for Xanthone Oxime

Functional Group Modification of Oxime Hydroxyl

The hydroxyl group (-OH) of the oxime functional group in xanthone (B1684191) oxime is a prime target for derivatization. Its reactivity allows for the introduction of various chemical moieties that can fundamentally alter the molecule's analytical behavior.

Acylation Reactions with Isonicotinoyl Chloride for Enhanced Detection

Acylation of the oxime's hydroxyl group is a common and effective derivatization technique. A particularly useful reagent for this purpose is isonicotinoyl chloride. This reaction involves the conversion of the polar hydroxyl group into an ester derivative. The introduction of the isonicotinoyl group, which contains a pyridine ring, serves several analytical purposes.

The pyridine nitrogen is basic and can be readily protonated, which significantly enhances the ionization efficiency of the derivative in positive ion electrospray ionization mass spectrometry (ESI-MS). This leads to a much stronger signal and, consequently, lower detection limits. Studies on similar compounds, such as anabolic steroids with keto groups, have shown that derivatization to form picolinoyl esters (an isomer of isonicotinoyl esters) can increase the ESI response by a factor of 10 to 15 compared to their underivatized forms nih.gov. This principle is directly applicable to xanthone oxime, where the formation of an isonicotinoyl ester derivative would be expected to yield a similar substantial increase in sensitivity for LC-MS/MS analysis.

The reaction proceeds by nucleophilic attack of the oxime oxygen on the electrophilic carbonyl carbon of isonicotinoyl chloride, typically in the presence of a base to neutralize the HCl byproduct. The resulting derivative is more stable and has chromatographic properties that are more amenable to reversed-phase liquid chromatography.

General Principles of Oxime Derivatization for Analytical Enhancement

Derivatization of the oxime group is performed to overcome inherent analytical challenges associated with the parent molecule. The primary goals are to improve volatility, enhance thermal stability, and optimize chromatographic properties for better separation and peak shape nih.govresearchgate.net.

Volatility: For gas chromatography (GC) analysis, compounds must be volatile enough to be transported through the column in the gas phase. The polar hydroxyl group of an oxime can lead to strong intermolecular hydrogen bonding, which decreases volatility. Derivatization, for example through silylation to form a trimethylsilyl (B98337) (TMS) ether, replaces the active hydrogen with a non-polar group, breaking these hydrogen bonds and increasing volatility.

Stability: Many oximes can be thermally labile, meaning they can degrade at the high temperatures used in GC inlets and columns. Derivatization converts the hydroxyl group into a more stable ether or ester, protecting the molecule from thermal decomposition and ensuring that the intact analyte reaches the detector.

Chromatographic Properties: Polar functional groups can interact undesirably with the stationary phase in both GC and LC, leading to poor peak shapes (tailing) and irreversible adsorption. Derivatization masks these polar groups, resulting in more symmetrical peaks, improved resolution between closely eluting compounds, and better reproducibility nih.gov. This is particularly important when analyzing this compound in complex biological or environmental samples where numerous other compounds are present.

Role of Derivatization in Spectroscopic Analysis

Derivatization plays a pivotal role in enhancing the performance of spectroscopic detection methods, particularly mass spectrometry. By altering the chemical structure of this compound, its behavior within the mass spectrometer can be precisely controlled to yield more sensitive and structurally informative data.

Enhancing Instrumental Response Factors in Mass Spectrometry (LC-MS/MS, GC-MS)

A major benefit of derivatization is the significant enhancement of the instrumental response in mass spectrometry nih.govresearchgate.net. This is achieved by introducing functional groups that have a high affinity for ionization or detection.

For LC-MS/MS: As discussed with isonicotinoyl chloride, introducing a group with a readily ionizable site (like the basic nitrogen in a pyridine ring) dramatically improves the efficiency of the electrospray ionization (ESI) process. This leads to a higher population of gas-phase ions of the analyte entering the mass spectrometer, resulting in a stronger signal (higher response factor) nih.gov.

For GC-MS: In GC-MS, particularly when using techniques like negative ion chemical ionization (NICI), derivatization with electrophoric groups (groups that readily capture electrons) can increase sensitivity by several orders of magnitude. For instance, derivatizing an oxime with a pentafluorobenzyl (PFB) group creates a derivative that is highly sensitive in NICI mode, allowing for ultra-trace quantification nih.gov.

Table 1: Comparison of Analytical Properties of Underivatized vs. Derivatized Oximes

| Property | Underivatized Oxime | Derivatized Oxime (e.g., Silyl, Acyl) | Analytical Advantage of Derivatization |

|---|---|---|---|

| Volatility (for GC) | Low | High | Enables GC analysis, prevents sample loss. |

| Thermal Stability | Moderate to Low | High | Prevents degradation in hot GC inlet/column. |

| Chromatographic Peak Shape | Often shows tailing | Symmetrical | Improves resolution and quantification accuracy. |

| MS Ionization Efficiency (ESI+) | Low to Moderate | High (with specific tags like isonicotinoyl) | Lowers detection limits by 10-100x or more. nih.gov |

Modification of Fragmentation Patterns for Structural Elucidation via Mass Spectrometry

Derivatization is a powerful tool for controlling how a molecule fragments within a mass spectrometer, which is essential for structural elucidation. The derivatizing group can direct the fragmentation pathways in a predictable manner, producing characteristic product ions that confirm the structure of the analyte.

For example, picolinoyl and isonicotinoyl esters are known to produce highly specific and diagnostically valuable product ions in tandem mass spectrometry (MS/MS) nih.gov. The fragmentation often occurs at predictable locations relative to the derivative, providing clear information about the core structure of the original molecule. This is a significant advantage over many underivatized compounds, which may produce ambiguous fragmentation patterns with many low-abundance ions that are not structurally informative nih.govresearchgate.net. By attaching a specific derivatizing agent to the this compound, analysts can program the mass spectrometer to look for these expected, high-intensity fragment ions, which increases the certainty of identification.

Chromatographic Property Enhancement through Derivatization for Complex Mixture Analysis

The analysis of this compound in real-world samples, such as botanical extracts or biological fluids, is challenging due to the presence of numerous interfering compounds. Derivatization is a key step in improving the chromatographic separation in such complex mixtures.

By reducing the polarity and hydrogen-bonding capacity of this compound, derivatization leads to several chromatographic improvements. The derivatized analyte will typically have a shorter and more predictable retention time on polar GC columns or a longer and more controlled retention time on reversed-phase LC columns. More importantly, derivatization eliminates the poor peak shapes caused by interactions between the polar oxime group and active sites within the chromatographic system.

This results in sharper, more symmetrical peaks, which significantly enhances the resolution between the analyte and other components in the mixture. Improved resolution is critical because it prevents co-elution, where two or more compounds exit the column at the same time, making accurate quantification impossible. By improving peak shape and resolution, derivatization allows for the reliable detection and quantification of this compound even when it is present at low concentrations in a complex matrix.

Theoretical and Computational Studies on Xanthone Oxime Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of xanthone (B1684191) oxime, DFT calculations can be instrumental in elucidating reaction mechanisms. For instance, in intramolecular oxime transfer reactions leading to the formation of isoxazolines, DFT calculations can be employed to map out the entire reaction profile. nih.gov This involves identifying transition states and intermediates, thereby determining the rate-limiting steps of the reaction. Such studies have shown that water-addition and -expulsion steps can be the highest energy barriers in these transformations. nih.gov

DFT methods are also valuable in studying cycloaddition reactions involving oximes. For example, the mechanism of 1,3-dipolar cycloadditions, a versatile method for constructing five-membered heterocyclic rings, can be thoroughly investigated. mdpi.com DFT calculations help in understanding the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of different possible pathways. mdpi.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of xanthone oxime. These calculations provide information about the distribution of electrons within the molecule, which in turn dictates its reactivity and spectroscopic properties. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and can be more reactive. For this compound, these calculations can predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, analyzing the molecular orbitals can provide insights into the nature of electronic transitions, which is essential for interpreting UV-visible spectra.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of Oxime Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov For this compound analogues, QSAR models can be developed to predict their potential biological activities, such as anticancer or antimicrobial effects. nih.govnih.govfrontiersin.org

The process involves calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govnih.gov A statistical model is then built to correlate these descriptors with the observed biological activity. A well-validated QSAR model can be used to predict the activity of new, unsynthesized this compound derivatives, thus prioritizing synthetic efforts.

For example, a QSAR study on xanthone derivatives as anticancer agents identified net atomic charges at specific carbon atoms, dipole moment, and logP as significant descriptors for their cytotoxic activity. nih.govnih.gov

Pharmacophore modeling is a crucial component of drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound analogues, pharmacophore models can be generated based on a set of active compounds. These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A study on oxygenated xanthones as P-glycoprotein activators utilized pharmacophore modeling to understand their mechanism of action. mdpi.com The best matches were obtained for specific compounds on different pharmacophore models, predicting their potential as P-gp activators or inducers. mdpi.com Such models can be used to screen large chemical databases for novel compounds with similar pharmacophoric features and, therefore, potential biological activity.

Molecular Docking Simulations for Ligand-Target Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.irijnc.ir In the context of this compound, docking simulations can be used to predict how it and its analogues might bind to a specific biological target, such as an enzyme or a receptor. ijnc.irnih.gov

These simulations provide insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the target protein. nih.gov The binding affinity can be estimated using a scoring function, which helps in ranking different compounds. For instance, docking studies on xanthone derivatives have been used to investigate their potential as anticancer agents by predicting their binding to targets like telomerase, COX-2, and cyclin-dependent kinase-2 (CDK2). nih.govnih.gov

Table 1: Example of Molecular Docking Results for Xanthone Derivatives with Different Receptors

| Compound | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Xanthone Derivative 1 | 1ZXM | -8.69 | Key amino acids in the active site |

| Xanthone Derivative 2 | 1BNA | -9.34 | Adenine, Thymine, Cytosine, Guanine |

| Xanthone Derivative 3 | 1LU51 | -6.99 | Adenine, Thymine, Cytosine, Guanine |

| Ligand 22 | sPLA2 | - | Gly29, Asp48 |

| Ligand 20 | sPLA2 | - | His47, His6 |

| Ligand 23 | AmpC β-lactamase | - | Deeply into the active site |

This table is illustrative and compiles data from various studies on xanthone derivatives to showcase the type of information obtained from molecular docking. ijnc.irnih.gov

Molecular Electrostatic Potential (MESP) Analysis for Reactivity and Interaction Prediction

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactivity of a molecule. It is the potential experienced by a positive point charge at a particular location near a molecule. The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MESP analysis would reveal the most likely sites for intermolecular interactions. rsc.org The negative potential region would likely be concentrated around the oxygen and nitrogen atoms of the oxime group, indicating their ability to act as hydrogen bond acceptors. The aromatic rings would exhibit regions of both positive and negative potential, influencing their stacking interactions. MESP analysis can serve as a predictive tool for how this compound will interact with biological targets or other reactants. rsc.org

Advanced Spectroscopic and Diffraction Techniques for Xanthone Oxime Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution, providing detailed information about the connectivity and arrangement of atoms. For xanthone (B1684191) oxime, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would be employed to assign specific resonances to the various nuclei within the molecule. The xanthone core, being a tricyclic system, would exhibit characteristic aromatic proton and carbon signals, while the oxime moiety (C=N-OH) would provide distinct diagnostic signals.

Carbon-13 NMR Shifts and Diagnostic Signals of the Oxime Moiety

Carbon-13 NMR spectroscopy is particularly valuable for mapping the carbon skeleton of a molecule. The broad chemical shift range (typically 0-220 ppm) allows for the differentiation of carbons in various chemical environments, including aromatic, aliphatic, and carbonyl carbons libretexts.orgcarlroth.comrsc.orgmdpi.comrsc.org.

For xanthone oxime, the carbons of the xanthone backbone would exhibit signals characteristic of aromatic and quaternary carbons. The carbonyl carbon of the parent xanthone (C=O) typically resonates in the range of 170-185 ppm libretexts.org. In this compound, this carbonyl carbon is replaced by an oxime carbon (C=N-OH). The carbon atom of the C=N bond in oximes typically shows a characteristic chemical shift in the ¹³C NMR spectrum. For example, in glyoxime, the carbon chemical shift was experimentally determined at 146.07 ppm dergipark.org.tr. In other oxime derivatives, the C=N carbon signal is often found in the range of 140-160 ppm, depending on the substituents and the electronic environment nih.govfzu.czspectrabase.com. The precise chemical shift of the oxime carbon can also be influenced by the Z or E configuration around the C=N double bond cdnsciencepub.comnih.gov. Studies on amidoxime (B1450833) analogs have shown that an upfield shift for carbons attached to the oxime carbon in an anti orientation relative to the OH or OCH₃ group (a "gamma-anti effect") can be diagnostic for the Z-configuration around the C=N bond cdnsciencepub.com.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group/Carbon Type | Typical Chemical Shift (ppm) libretexts.orgcarlroth.comrsc.orgmdpi.comrsc.org |

| C=O (Ketones) | 205 - 220 |

| C=O (Aldehydes) | 190 - 200 |

| C=O (Acids and Esters) | 170 - 185 |

| C=N-OH (Oxime Carbon) | 140 - 160 (approximate) dergipark.org.trnih.govfzu.czspectrabase.com |

| Aromatic Carbons | 115 - 150 |

| C-O (Alcohols, Ethers) | 50 - 70 |

| Alkyl Carbons (CH₃, CH₂, CH) | 10 - 40 |

Note: Specific ¹³C NMR data for this compound (PubChem CID: 252030) were not found. The values for the oxime carbon are illustrative based on related compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. This technique provides highly accurate mass measurements, often to several decimal places, which can be used to confirm the molecular formula and differentiate between compounds with very similar nominal masses ceitec.cz.

For this compound (C₁₃H₉NO₂), the calculated exact mass is 211.063328530 Da wur.nl. HRMS analysis would yield a precise mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which would then be compared to the theoretical exact mass. The close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula. Furthermore, fragmentation patterns observed in HRMS can offer additional structural information by revealing the masses of characteristic substructures and the pathways of bond cleavages. For instance, the loss of water (H₂O) or nitric oxide (NO) from the oxime moiety could be diagnostic fragmentation pathways. While specific HRMS fragmentation data for this compound (PubChem CID: 252030) were not found, HRMS is routinely applied for the structural elucidation of xanthone derivatives and oxime-caged fluorophores fzu.czbruker.com.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a specialized technique used to detect and characterize species containing unpaired electrons, such as free radicals nih.govrsc.org. While this compound itself is a diamagnetic molecule (containing only paired electrons), ESR spectroscopy could be employed to study its behavior under conditions where radical intermediates might be formed, such as during photochemical reactions, electrochemical processes, or degradation pathways.

For instance, if this compound were to undergo a redox reaction, it could potentially form radical anions or cations. Studies on xanthen and related compounds have shown that radical anion intermediates can be formed upon electrolytic reduction. The ESR spectrum would provide information on the nature of the radical, including the g-factor and hyperfine coupling constants, which are indicative of the electronic environment of the unpaired electron and its interactions with nearby magnetic nuclei. The absence of an ESR signal would confirm the diamagnetic nature of the intact this compound molecule under the tested conditions.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Structure

For this compound, if suitable single crystals can be grown, SC-XRD would unequivocally confirm its connectivity and stereochemistry, including the precise orientation of the oxime group relative to the xanthone core. This technique would also distinguish between potential Z and E isomers of the oxime in the solid state, if both are present or if a specific isomer crystallizes. It can also provide information on hydrogen bonding networks involving the hydroxyl group of the oxime. While specific single-crystal X-ray diffraction data for this compound (PubChem CID: 252030) were not found, SC-XRD has been successfully used to determine the structures of various xanthone derivatives, confirming their molecular and crystal structures bruker.com. The parent compound, xanthone, has known crystal structures, and its polymorphism has been extensively studied using SC-XRD.

Applications of Advanced Fluorescence Techniques for Molecular Environment Probing

Fluorescence spectroscopy is a highly sensitive technique that provides insights into the electronic structure of a molecule and its interactions with the surrounding environment. Xanthone and its derivatives are known to exhibit fluorescent properties libretexts.orgnih.gov. The xanthone core itself is a chromophore, and the presence of the oxime group can influence its photophysical properties.

Advanced fluorescence techniques could be applied to this compound to probe its molecular environment in various solvents or in the presence of other molecules. For example, steady-state and time-resolved fluorescence measurements could be used to determine fluorescence quantum yields, lifetimes, and spectral shifts. These parameters are sensitive to changes in polarity, viscosity, and the presence of quenchers or binding partners in the molecular environment. The parent xanthone, for instance, exhibits unusual fluorescence properties in water, with a significantly higher quantum yield compared to other solvents, attributed to a delayed fluorescence mechanism.

Furthermore, the oxime moiety itself can function as a "photocage" in certain fluorescent probes. In such systems, the oxime group can quench fluorescence, and upon light irradiation, a photodeoximation reaction can occur, leading to the restoration of strong fluorescence. This "turn-on" fluorescence mechanism can be utilized for sensing or imaging applications fzu.cz. While direct applications of advanced fluorescence techniques specifically for molecular environment probing of this compound (PubChem CID: 252030) were not found, the inherent fluorescent properties of the xanthone scaffold and the potential of the oxime group as a photocage suggest that such studies would be highly informative for this compound.

Future Directions in Xanthone Oxime Research

Development of Novel Synthetic Routes for Structurally Diverse Analogues

The current landscape of xanthone (B1684191) oxime synthesis primarily involves the reaction of xanthone with hydroxylamine (B1172632) hydrochloride uni.lu. Other methods include the formation of xanthone oxime using a combination of tert-butyl nitrite (B80452) and potassium hexamethyldisilazide fishersci.senih.gov. While these methods provide access to the core this compound structure, the development of novel synthetic routes is crucial for expanding the structural diversity of its analogues.

Future synthetic efforts should leverage advancements in general xanthone chemistry to introduce a wider array of substituents and structural modifications before the oxime formation step. This includes exploring metal-free photocatalytic oxidation fishersci.se, palladium-catalyzed reactions uni.lu, and N-heterocyclic carbene catalysis for the efficient construction of complex xanthone precursors. Strategies such as cyclodehydration of 2,2'-dihydroxybenzophenones and electrophilic cycloacylation of 2-aryloxybenzoic acids, which are popular methods for xanthone synthesis, could be adapted to yield precursors amenable to oxime formation. Furthermore, the direct modification of the xanthone core through reactions like halogenation or the incorporation of various alkoxy and alkyl groups fishersci.se can lead to a diverse library of substituted xanthones. Subsequent oximation of these modified xanthones, or direct derivatization of the oxime group itself (e.g., O-alkylation), will yield a broad spectrum of novel this compound analogues. The integration of green chemistry principles into these synthetic pathways will also be a vital direction to enhance sustainability.

Deeper Mechanistic Understanding of Complex Reaction Pathways and Intermediates

A deeper mechanistic understanding of the reactions involving this compound is essential for optimizing synthetic yields, controlling stereoselectivity, and discovering new transformations. Existing studies have postulated mechanisms involving iminoxyl radicals in the lead tetraacetate oxidation of this compound, with intermediates such as nitrito-nitrone being identified. Similarly, the mechanism of oxime metathesis, which highlights the importance of substituent effects on reaction kinetics, has been supported by both experimental and computational studies.

Future research should focus on detailed investigations of complex reaction pathways associated with this compound synthesis and its transformations. Advanced spectroscopic techniques, such as electron spin resonance (ESR), electron spin echo envelope modulation (ESEEM), and electron-nuclear double resonance (ENDOR), can provide invaluable insights into short-lived intermediates and radical species involved in these reactions. Complementing experimental studies, computational chemistry methods can offer detailed information about transition states, reaction pathways, and the energetics of reactions, thereby elucidating the factors that influence reaction rates and selectivity. This integrated approach will allow for a more precise understanding of the underlying chemical processes, paving the way for rational design of more efficient and selective synthetic methodologies.

Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling

The integration of advanced computational and experimental methodologies holds significant promise for the predictive modeling of this compound properties and activities. Quantitative Structure-Activity Relationship (QSAR) models have already been successfully applied to xanthone derivatives to predict various biological activities, including α-glucosidase inhibition, where descriptors such as the number of H-bond forming substituents, aromatic rings, and softness values were found to be significant. Similarly, QSAR models have been developed for the antifouling activity of xanthones, utilizing a wide range of constitutional, topological, geometrical, electrostatic, quantum-chemical, and thermodynamical molecular descriptors. Furthermore, QSAR and molecular docking analyses have been employed for the anticancer and anti-tuberculosis activities of xanthone derivatives and oxime analogues, providing insights into binding interactions with target proteins.

Future research will increasingly integrate these computational tools with experimental synthesis and biological screening for xanthone oximes. Predictive modeling can accelerate the discovery of novel compounds by guiding the design of analogues with desired properties, thereby reducing the need for extensive experimental screening. Computational studies can predict reaction outcomes by calculating the relative energies of different reaction pathways, considering both thermodynamic and kinetic factors. By analyzing geometrical parameters, electronic properties, and spin densities, researchers can gain a deeper understanding of the molecular features that dictate biological activity and reactivity. This synergistic approach will enable the rational design and optimization of this compound derivatives for specific applications.

Exploration of New Biological Targets and Therapeutic Applications (excluding clinical studies)

This compound has demonstrated cytotoxic activity against certain cancer cell lines and exhibits potential antioxidant and anti-inflammatory properties in preliminary research. The broader xanthone scaffold is known for its diverse pharmacological activities, including α-glucosidase inhibition, anticancer, anti-Alzheimer, antimicrobial, antitumour, anticoagulant, antiplatelet, and hepatoprotective effects fishersci.se. Specific enzyme targets identified for xanthone derivatives include α-glucosidase, topoisomerase, P-glycoprotein, and acetylcholinesterase. Oxime derivatives, in general, also exhibit antifungal, antioxidant, anticancer, and antiplatelet activities.

Future research should focus on the exploration of new biological targets for this compound and its diverse analogues. This involves employing high-throughput screening methodologies and target-based drug design strategies to identify novel molecular interactions. For example, investigating the potential of this compound derivatives to modulate protein-protein interactions, ion channels, or other enzyme families not yet extensively explored could uncover new therapeutic avenues. The unique structural features of xanthone oximes may offer advantages in specific therapeutic areas, such as neglected tropical diseases, neurodegenerative disorders, or as modulators of immune responses. Research will continue to focus on in vitro and in silico studies to understand the mechanisms of action and validate potential applications, contributing to the pipeline of promising new chemical entities.

Q & A

Q. How can inconsistencies between in vitro and in vivo efficacy of this compound be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.